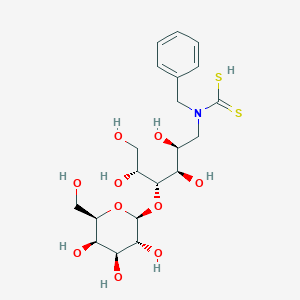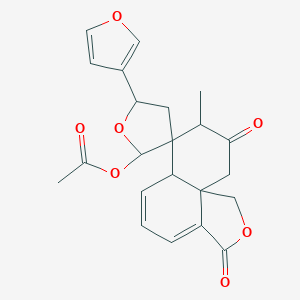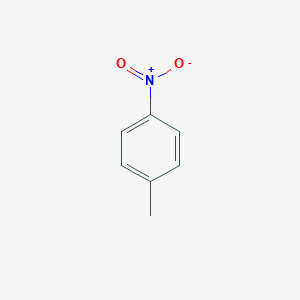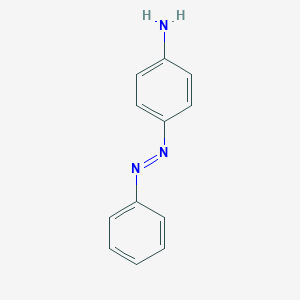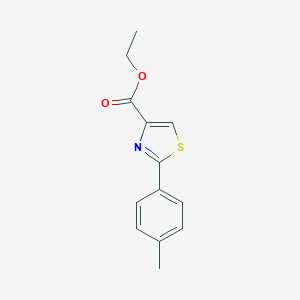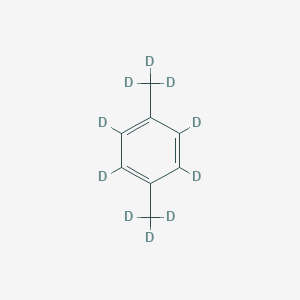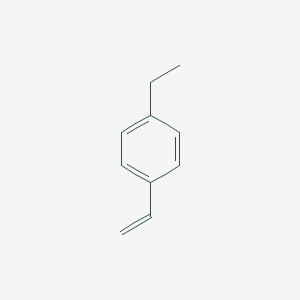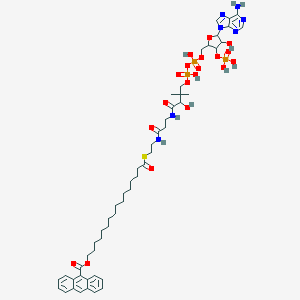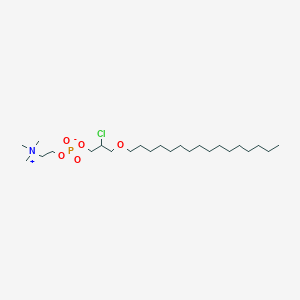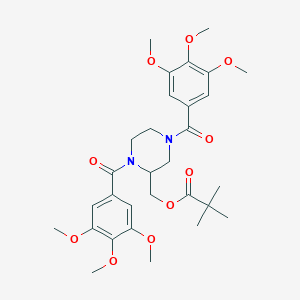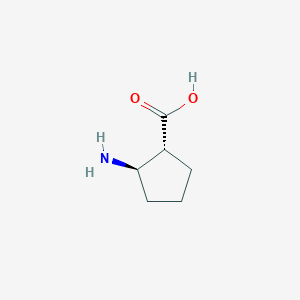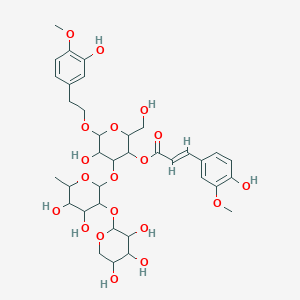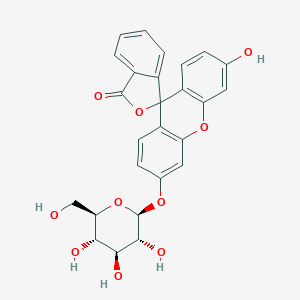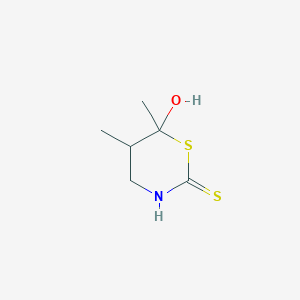
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione, also known as DMThiazine, is a heterocyclic compound with potential applications in various fields of scientific research. Its unique structure and properties make it a valuable tool for studying biochemical and physiological processes.
Scientific Research Applications
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has been used in various scientific research applications due to its unique properties. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been used as a fluorescent probe for detecting metal ions in biological systems. 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has potential applications in the fields of medicine, biochemistry, and environmental science.
Mechanism Of Action
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. It also acts as a scavenger of free radicals, reducing cellular damage caused by oxidative stress. 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has been shown to interact with metal ions, leading to changes in their fluorescence properties.
Biochemical And Physiological Effects
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal species. 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for use in a wide range of experiments. However, 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has limitations as well. It has low solubility in water, making it difficult to use in aqueous solutions. It also has limited availability, which can be a barrier to its use in some experiments.
Future Directions
There are several future directions for the use of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione in scientific research. One potential area of research is the use of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione as a fluorescent probe for detecting metal ions in biological systems. Another area of research is the use of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to understand the mechanism of action of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione and its potential applications in various fields of science.
In conclusion, 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione is a valuable compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying biochemical and physiological processes. Further research is needed to fully understand the potential applications of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione and its mechanism of action.
Synthesis Methods
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods involves the reaction of 2-amino-4,5-dimethylthiazole with carbon disulfide and sodium hydroxide to form 2-mercapto-4,5-dimethylthiazole. This intermediate is then oxidized with hydrogen peroxide and hydrochloric acid to form 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione.
properties
CAS RN |
135923-17-0 |
|---|---|
Product Name |
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione |
Molecular Formula |
C6H11NOS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
6-hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C6H11NOS2/c1-4-3-7-5(9)10-6(4,2)8/h4,8H,3H2,1-2H3,(H,7,9) |
InChI Key |
USILQBMQOVNCRS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CN=C(SC1(C)O)S |
SMILES |
CC1CNC(=S)SC1(C)O |
Canonical SMILES |
CC1CNC(=S)SC1(C)O |
synonyms |
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



